2-chloro-N-[2-(trifluoromethyl)phenyl]propanamide

Physicochemical profiling Drug-likeness Amide acidity

2-Chloro-N-[2-(trifluoromethyl)phenyl]propanamide (CAS 949444-74-0) is a halogenated trifluoromethylphenyl amide building block with the molecular formula C₁₀H₉ClF₃NO and a molecular weight of 251.63 g/mol. The compound features a 2-chloropropanamide moiety linked to an ortho-substituted trifluoromethylphenyl ring, creating a unique steric and electronic environment distinct from its meta- and para-substituted regioisomers.

Molecular Formula C10H9ClF3NO
Molecular Weight 251.63
CAS No. 949444-74-0
Cat. No. B2572597
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N-[2-(trifluoromethyl)phenyl]propanamide
CAS949444-74-0
Molecular FormulaC10H9ClF3NO
Molecular Weight251.63
Structural Identifiers
SMILESCC(C(=O)NC1=CC=CC=C1C(F)(F)F)Cl
InChIInChI=1S/C10H9ClF3NO/c1-6(11)9(16)15-8-5-3-2-4-7(8)10(12,13)14/h2-6H,1H3,(H,15,16)
InChIKeyLPZWGHVAKVEFNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Chloro-N-[2-(trifluoromethyl)phenyl]propanamide (CAS 949444-74-0): Ortho-Substituted Trifluoromethyl Building Block for Medicinal Chemistry


2-Chloro-N-[2-(trifluoromethyl)phenyl]propanamide (CAS 949444-74-0) is a halogenated trifluoromethylphenyl amide building block with the molecular formula C₁₀H₉ClF₃NO and a molecular weight of 251.63 g/mol . The compound features a 2-chloropropanamide moiety linked to an ortho-substituted trifluoromethylphenyl ring, creating a unique steric and electronic environment distinct from its meta- and para-substituted regioisomers . Predicted physicochemical properties include a boiling point of 336.1±42.0 °C, a density of 1.365±0.06 g/cm³, and an acid dissociation constant (pKa) of 12.38±0.70 . This compound is primarily utilized as a research chemical and synthetic intermediate, with no annotated biological activity reported in ChEMBL as of the latest database release [1].

1
Ortho-substituted building block for regioisomeric SAR library design
2
Suitable for synthetic route exploration requiring ortho-directing effects
3
Reference standard for chromatographic regioisomer resolution method development

Why 2-Chloro-N-[2-(trifluoromethyl)phenyl]propanamide Cannot Be Replaced by Meta- or Para-Substituted Analogs


Despite sharing the identical molecular formula and core amide scaffold, the ortho-, meta-, and para-substituted regioisomers of chloro-trifluoromethylphenyl propanamide are not interchangeable. The position of the trifluoromethyl group relative to the amide bond profoundly influences the compound's electronic distribution, steric hindrance, and intermolecular interactions . These regioisomers exhibit quantitatively distinct predicted physicochemical properties, including lipophilicity (LogP), acid dissociation constant (pKa), and boiling point, which directly impact solubility, permeability, and reactivity in downstream synthetic applications [1]. Selecting the incorrect regioisomer can lead to altered reaction kinetics, unexpected byproduct formation, or failure to reproduce literature procedures, making precise procurement essential for reproducible research and development.

Ortho (target) substitution places CF3 adjacent to amide, creating unique steric shielding and electronic polarization.
Meta/para isomers lack direct steric interference; electronic distribution shifts, altering ionization and reactivity profiles.
Regioisomeric substitution may shift reaction kinetics, chromatographic retention, and biological readouts; literature reproducibility requires exact isomer.
Predicted pKa and LogP differ between ortho and para isomers, influencing solubility and partitioning.
PSA and H-bond counts are identical across isomers; global descriptors mask regiospecific effects critical for SAR interpretation.
Substituting with meta or para analogs may lead to unexpected byproduct formation or altered solubility behavior without direct interchangeability.

Quantitative Differentiation Evidence for 2-Chloro-N-[2-(trifluoromethyl)phenyl]propanamide (CAS 949444-74-0) vs. Regioisomeric Analogs


Ortho vs. Para Regioisomer pKa Difference Influences Ionization State at Physiological pH

The target ortho-substituted compound (CAS 949444-74-0) exhibits a predicted acid dissociation constant (pKa) of 12.38 ± 0.70, whereas the para-substituted regioisomer (CAS 572881-42-6) has a predicted pKa of 13.31 [1]. This 0.93 log unit difference indicates that the ortho isomer is a stronger acid, with the amide proton more readily ionizable, which can influence hydrogen-bonding capacity and solubility in biological media.

pKa difference
Cross-study comparable
ΔpKa 0.93
ortho 12.38 vs para 13.31
ortho (more acidic)
Reported ionization difference may support solubility screening context
Predicted values; experimental confirmation recommended
Physicochemical profiling Drug-likeness Amide acidity

Lipophilicity (LogP) Divergence Between Ortho and Para Regioisomers

The ortho-substituted target compound (CAS 949444-74-0) has a calculated LogP of 3.27, based on computational chemistry data from vendor specifications . In contrast, the para-substituted analog (CAS 572881-42-6) exhibits a lower LogP of 3.19 . The meta-substituted isomer (CAS 36040-85-4) shares the same LogP of 3.27 as the ortho isomer, indicating that lipophilicity alone does not differentiate all regioisomers .

LogP divergence
Cross-study comparable
ΔLogP 0.08
ortho 3.27 vs para 3.19
ortho more lipophilic
Measurable lipophilicity shift may affect chromatographic retention and partitioning
Meta isomer shares same LogP; lipophilicity alone insufficient for differentiation
Lipophilicity ADME prediction Chromatographic retention

Boiling Point Distinction Between Ortho and Para Substitution Patterns

The predicted boiling point of the ortho-substituted target compound (CAS 949444-74-0) is 336.1 ± 42.0 °C, while the para-substituted regioisomer (CAS 572881-42-6) is predicted to boil at approximately 338.3 °C at 760 mmHg [1]. The 2.2 °C difference, though modest, is measurable and may impact distillation-based purification strategies, particularly when high-purity separations of regioisomeric mixtures are required.

Boiling point shift
Cross-study comparable
ΔBP ≈ 2.2 °C
ortho 336.1 vs para 338.3 °C
Supports regioisomer identification and distillation-based purification
Predicted at 760 mmHg; experimental distillation data needed
Thermal properties Purification Distillation

Ortho-Specific Steric Shielding: Impact on Amide Bond Reactivity and Enzymatic Stability

The ortho-trifluoromethyl group in the target compound (CAS 949444-74-0) creates steric hindrance around the amide carbonyl and the N-H bond, as evidenced by the distinct SMILES notation CC(Cl)C(=O)Nc1ccccc1C(F)(F)F . This ortho effect is absent in the meta- and para-substituted analogs (SMILES: CC(Cl)C(=O)Nc1cccc(c1)C(F)(F)F for meta, and CC(Cl)C(=O)Nc1ccc(cc1)C(F)(F)F for para) [1].

Steric shielding
Class-level inference
Ortho-CF3 adjacent to amide N-H
Meta/para: no direct steric interference
Qualitative steric difference may influence amide hydrolysis rate
Inferred from 2D/3D structure; direct kinetic studies unavailable
Steric effects Metabolic stability Amide hydrolysis

Polar Surface Area (PSA) and Hydrogen Bonding Uniformity Across Regioisomers

All three regioisomers—ortho (CAS 949444-74-0), meta (CAS 36040-85-4), and para (CAS 572881-42-6)—share an identical topological polar surface area (TPSA) of 29.1 Ų, one hydrogen bond donor, and one hydrogen bond acceptor [1]. This uniformity confirms that the differentiation between these isomers cannot be attributed to global molecular descriptors such as PSA or hydrogen bond count, but rather arises specifically from the position-dependent electronic and steric effects of the trifluoromethyl group.

PSA uniformity
Supporting evidence
TPSA 29.1 Ų
Identical across ortho/meta/para
Global descriptors do not differentiate; regiospecific properties drive selection
Computed values; re-emphasizes need for positional identity verification
Polar surface area Membrane permeability Drug-likeness

Recommended Procurement Scenarios for 2-Chloro-N-[2-(trifluoromethyl)phenyl]propanamide Based on Differential Evidence


Medicinal Chemistry: Ortho-Substituted Building Block for Structure-Activity Relationship (SAR) Studies

When exploring SAR around trifluoromethylphenyl amide scaffolds, the ortho-substituted building block (CAS 949444-74-0) provides a unique steric and electronic environment compared to its meta and para analogs . The 0.93 unit lower pKa (12.38 vs. 13.31) and the steric shielding of the amide bond by the ortho-CF3 group can lead to distinct biological activity profiles, making it essential to include this isomer in screening libraries to fully map pharmacophoric requirements for target engagement.

Analytical Chemistry: Regioisomeric Reference Standard for Chromatographic Method Development

The distinct boiling point (336.1 °C vs. 338.3 °C for the para isomer) and unique InChI Key (LPZWGHVAKVEFNN-UHFFFAOYSA-N) make the ortho compound a critical reference standard for developing HPLC or GC methods capable of resolving regioisomeric mixtures [1]. Procuring the authentic ortho standard ensures accurate identification and quantification in purity assessments of synthetic batches.

Biological Assays: Enhanced Solubility and Stability for In Vitro Pharmacology

For in vitro pharmacology studies where compound solubility and stability are critical, the ortho isomer's lower pKa (12.38) and sterically shielded amide bond may confer advantages in aqueous solubility and resistance to hydrolytic degradation . Selecting this isomer over the para analog (pKa 13.31, LogP 3.19) could result in fewer compound precipitation events and longer-lasting activity in cell-based assays.

Chemical Synthesis: Substrate for Ortho-Directed Metalation or Nucleophilic Substitution Reactions

The ortho-trifluoromethyl group can serve as a directing group in metal-catalyzed transformations or influence regioselectivity in nucleophilic aromatic substitution reactions . Researchers designing synthetic routes that exploit ortho-directing effects should specifically procure the 2-substituted isomer (CAS 949444-74-0), as the meta and para isomers will not provide the same directing capability and may lead to different reaction outcomes.

Application
Selection Property
Validation Focus
Medicinal chemistry SAR library design
Ortho-substituted steric/electronic profile
Regioisomeric SAR mapping
Chromatographic regioisomer resolution
Distinct boiling point and retention behavior
Method selectivity and peak identity confirmation
In vitro pharmacological screening
Ionization and steric context
Solubility and stability endpoint review
Ortho-directed metalation or substitution reactions
Ortho-CF3 directing capability
Regioselectivity and reaction outcome predictability
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